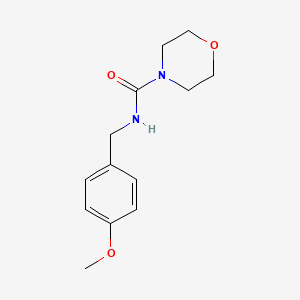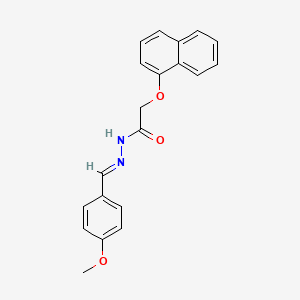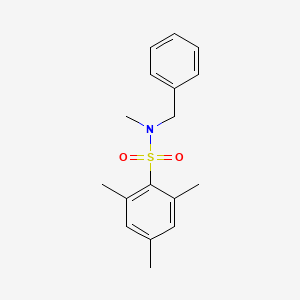![molecular formula C14H18N6O B5555891 2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)
2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidinone derivatives, including compounds similar to "2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide," typically involves condensation reactions. For instance, the synthesis of 2-diethylamino-6-methyl-4(3H)-pyrimidinones, which share a structural resemblance, is achieved through the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This method showcases a straightforward approach to synthesizing novel pyrimidinone derivatives by cyclizing appropriate ß-keto esters with substituted guanidines (Craciun et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives, including those similar to the target compound, has been studied using various techniques such as X-ray crystallography, NMR, IR, UV, and mass spectrometry. These studies often reveal the existence of different tautomers in solution, predominantly as lactam forms. The detailed structural analysis provides insights into the electronic structure and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the stability and reactivity of these compounds (Craciun et al., 1998).
科学的研究の応用
Inhibition of Gene Expression
Research into pyrimidine derivatives, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, has demonstrated their potential as inhibitors of AP-1 and NF-κB mediated transcriptional activation. These compounds show promise in regulating gene expression, potentially offering pathways for therapeutic intervention in diseases where these transcription factors are implicated. The structure-activity relationship (SAR) studies of these compounds reveal insights into their mechanism of action and provide a basis for the development of more potent inhibitors (Palanki et al., 2002).
Anticancer and Anti-Inflammatory Applications
Novel pyrimidine derivatives have been investigated for their anticancer and anti-inflammatory properties. For instance, synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been conducted, showing significant anticancer and anti-5-lipoxygenase activities. These findings highlight the potential of pyrimidine derivatives in developing new therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).
Development of Supramolecular Assemblies
Pyrimidine derivatives have been utilized in the synthesis of crown-containing hydrogen-bonded supramolecular assemblies. These compounds, due to their ability to form extensive hydrogen bonding, are valuable in constructing novel molecular architectures with potential applications in materials science and nanotechnology. This research exemplifies the versatility of pyrimidine derivatives in contributing to the development of complex molecular systems (Fonari et al., 2004).
Antimicrobial Activity
Thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating their utility in addressing antibiotic resistance. The synthesis of new thienopyrimidine derivatives and their evaluation against a range of microbial pathogens demonstrate the potential of these compounds in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing global health challenges posed by resistant strains of bacteria and other pathogens (Bhuiyan et al., 2006).
特性
IUPAC Name |
2-ethyl-N-methyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-4-12-16-7-11(8-17-12)13(21)20(3)9-10-5-18-14(15-2)19-6-10/h5-8H,4,9H2,1-3H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDTWRSUKCZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(C)CC2=CN=C(N=C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)
![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)


![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)


![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)